N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea typically involves the reaction of tetrahydrocarbazole derivatives with isocyanates or urea derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as crystallization or chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or selenium dioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide in solvents such as chloroform.
Major Products:
Oxidation: Formation of carbazolones or benzazonine-diones depending on the oxidant and conditions.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and hypoglycemic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Tetrahydrocarbazole: A precursor and structurally related compound with similar biological activities.
Carbazole: A fully aromatic analog with distinct chemical properties and applications.
Carbazolone: An oxidized derivative with unique biological activities.
Uniqueness: N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea is unique due to its specific substitution pattern and the presence of the urea functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-14(18)16-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h5-7,17H,1-4,8H2,(H3,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFGOOETRHRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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